![molecular formula C10H11Cl3O3S B1520087 2,4,6-Trichlorophenyl 1-butanesulfonate CAS No. 1171919-49-5](/img/structure/B1520087.png)
2,4,6-Trichlorophenyl 1-butanesulfonate
Overview
Description
2,4,6-Trichlorophenyl 1-butanesulfonate, also known as triclosan, is a broad-spectrum antimicrobial agent. It has a molecular weight of 317.62 and a molecular formula of C10H11Cl3O3S . It is typically in liquid form .
Molecular Structure Analysis
The InChI code for 2,4,6-Trichlorophenyl 1-butanesulfonate is1S/C10H11Cl3O3S/c1-2-3-4-17(14,15)16-10-8(12)5-7(11)6-9(10)13/h5-6H,2-4H2,1H3
. This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
2,4,6-Trichlorophenyl 1-butanesulfonate is a liquid .Scientific Research Applications
Environmental Science and Remediation
A study by Chiu and Lee (2001) focused on the effects of 2-bromoethanesulfonate, a compound similar in function to sulfonates, on bacteria within a trichloroethene-dechlorinating culture. Their findings suggest that such sulfonate compounds do not hinder the dechlorination process of chlorinated ethenes, pointing towards potential applications in environmental remediation and the treatment of chlorinated pollutants (Chiu & Lee, 2001).
Organic Synthesis and Catalysis
Research by Mirzaei, Xue, and Shreeve (2004) introduced various functionalized triazolium compounds, showcasing the utility of sulfonate derivatives in synthesizing hydrophilic and hydrophobic compounds for organic reactions. This highlights the role of sulfonate compounds in facilitating high-yield esterification and hetero-Michael addition reactions, offering a versatile tool for organic chemists (Mirzaei, Xue, & Shreeve, 2004).
Fuel Cell Technology
A novel sulfonated polyimide copolymer containing perfluorosulfonic acid groups was synthesized to investigate its properties for fuel cell applications, as described by Saito et al. (2011). The study emphasizes the potential of sulfonate-containing compounds in enhancing proton conductivity, a critical factor in the efficiency of fuel cells (Saito et al., 2011).
Polymer Science
Matsumoto, Higashihara, and Ueda (2009) explored the synthesis of locally and densely sulfonated poly(ether sulfone)s for proton exchange membranes in fuel cell applications. Their work demonstrates the significance of sulfonate groups in creating phase-separated structures that facilitate efficient proton conduction, crucial for high-performance fuel cells (Matsumoto, Higashihara, & Ueda, 2009).
Safety and Hazards
The safety information for 2,4,6-Trichlorophenyl 1-butanesulfonate includes several hazard statements: H302, H312, H332 . These indicate that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing vapors/dust, avoiding contact with skin and eyes, and wearing appropriate personal protective equipment .
Mechanism of Action
and a molecular weight of 317.62 . It is used in proteomics research .
Remember to always handle chemicals safely and responsibly, and always wear appropriate personal protective equipment. The safety information for this compound includes hazard statements H302, H312, H332, which indicate that it may be harmful if swallowed, in contact with skin, or if inhaled .
properties
IUPAC Name |
(2,4,6-trichlorophenyl) butane-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl3O3S/c1-2-3-4-17(14,15)16-10-8(12)5-7(11)6-9(10)13/h5-6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRTYBNKNVRXED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)OC1=C(C=C(C=C1Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601279521 | |
Record name | 2,4,6-Trichlorophenyl 1-butanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601279521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trichlorophenyl 1-butanesulfonate | |
CAS RN |
1171919-49-5 | |
Record name | 2,4,6-Trichlorophenyl 1-butanesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1171919-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6-Trichlorophenyl 1-butanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601279521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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